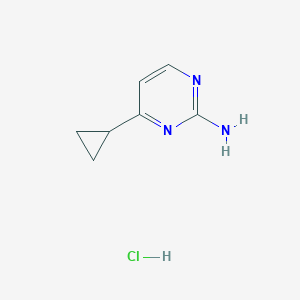
3,4-Dibromo-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of two bromine atoms at the 3 and 4 positions, a pyridin-2-ylmethyl group at the 1 position, and a ketone group at the 2 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one can be achieved through various synthetic routes. One common method involves the bromination of 1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromo-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran.
Substitution: Various nucleophiles in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution: Products with different substituents replacing the bromine atoms.
Reduction: 3,4-Dibromo-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-ol.
Oxidation: Compounds with additional functional groups such as carboxylic acids or aldehydes.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would require detailed studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dichloro-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one
- 3,4-Difluoro-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one
- 3,4-Diiodo-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one
Uniqueness
3,4-Dibromo-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable compared to chlorine or fluorine, which can affect the compound’s interactions with other molecules.
Propriétés
Formule moléculaire |
C10H8Br2N2O |
|---|---|
Poids moléculaire |
331.99 g/mol |
Nom IUPAC |
3,4-dibromo-1-(pyridin-2-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H8Br2N2O/c11-8-6-14(10(15)9(8)12)5-7-3-1-2-4-13-7/h1-4H,5-6H2 |
Clé InChI |
NIOYGKRWABNQBT-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C(=O)N1CC2=CC=CC=N2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





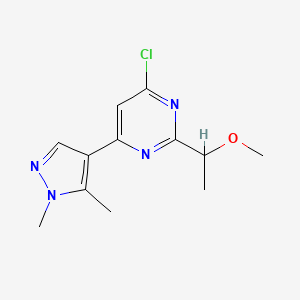


![7-Bromo-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B11781700.png)
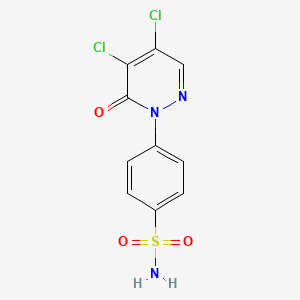
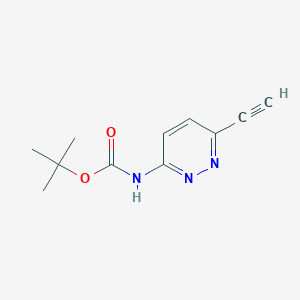

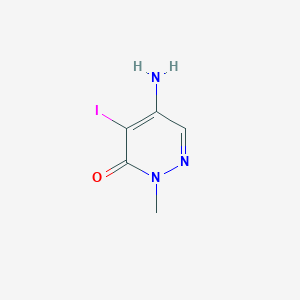

![2-(3-Bromophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole](/img/structure/B11781754.png)
